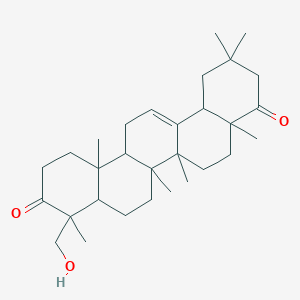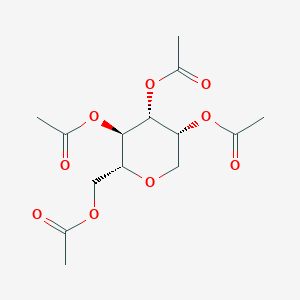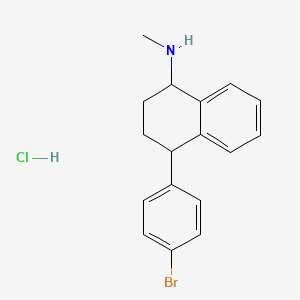![molecular formula C27H26O6 B12293266 4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl2,3 is a compound that features a benzene ring attached to a methylene group. This structure is known as a benzyl group, which is a common substituent in organic chemistry. The benzyl group is represented as C6H5CH2, where C6H5 is the benzene ring and CH2 is the methylene group. Benzyl compounds are known for their reactivity, particularly at the benzylic position, which is the carbon atom directly attached to the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl2,3 can be synthesized using various methods. One common method involves the use of benzyl bromide and a base such as sodium hydride (NaH) to deprotonate an alcohol, followed by the reaction with benzyl bromide to form the benzyl ether . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which releases an electrophilic benzyl species upon warming, allowing for the synthesis of benzyl ethers from alcohols .
Industrial Production Methods
In industrial settings, benzyl compounds are often produced through the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl2,3 undergoes various types of chemical reactions, including:
Substitution: Benzyl halides can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) to form benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Hydroxide ions (OH-), aqueous conditions.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Toluene.
Substitution: Benzyl alcohol.
Applications De Recherche Scientifique
Benzyl2,3 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of benzyl2,3 involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of the benzylic radical by the adjacent aromatic ring . This reactivity allows benzyl2,3 to undergo various chemical transformations, making it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzyl2,3 can be compared with other similar compounds such as:
Phenylmethanol (Benzyl alcohol): Similar structure but with a hydroxyl group attached to the benzylic carbon.
Benzyl chloride: Similar structure but with a chlorine atom attached to the benzylic carbon.
Toluene: Similar structure but with a methyl group attached to the benzene ring.
The uniqueness of benzyl2,3 lies in its reactivity at the benzylic position, which allows for a wide range of chemical transformations .
Propriétés
IUPAC Name |
4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMVSYQPIKWCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)

![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)
![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)

![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)




